molecular formula C19H19NO3S B2769489 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide CAS No. 2097858-27-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2769489
CAS No.: 2097858-27-8
M. Wt: 341.43
InChI Key: JLCGEMQPUUNVTO-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a heterocyclic acetamide derivative characterized by a unique structural framework. The molecule features:

  • 3-Methoxyphenyl group: The acetamide backbone is substituted with a 3-methoxyphenyl ring, which may enhance lipophilicity and receptor-binding affinity .
  • Amide linkage: The central acetamide group serves as a hydrogen-bond acceptor/donor, critical for molecular interactions in biological systems .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-6-2-5-14(11-15)12-19(21)20-13-16(17-7-3-9-23-17)18-8-4-10-24-18/h2-11,16H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGEMQPUUNVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

The compound's molecular formula is C15H15N1O3S1C_{15}H_{15}N_{1}O_{3}S_{1}, with a molecular weight of approximately 319.4 g/mol. The structure includes a furan ring, a thiophene ring, and a methoxyphenyl group, contributing to its unique pharmacological properties.

Research indicates that compounds with similar structural motifs often exhibit various mechanisms of action, including:

  • Antioxidant Activity : Many derivatives of furan and thiophene have shown potential as antioxidants, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
  • Cytoprotective Effects : Some studies suggest that these compounds may protect cells from damage induced by toxic agents.

1. Cytotoxicity and Cell Viability

A study investigated the cytotoxic effects of this compound on human colon fibroblast cells. The compound demonstrated a significant protective effect against DNA damage induced by carcinogens, suggesting potential chemopreventive properties. Cells pretreated with the compound showed reduced DNA strand breaks and maintained mitochondrial integrity compared to untreated controls .

2. Antioxidant Properties

The antioxidant capability of this compound was evaluated using various assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP). Results indicated that the compound effectively scavenged free radicals, highlighting its potential use in preventing oxidative stress-related diseases.

3. Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit AChE activity, which is crucial for the treatment of Alzheimer's disease. The inhibition was dose-dependent, with IC50 values comparable to known AChE inhibitors .

Data Summary

Biological Activity Effect Observed Reference
CytotoxicityReduced DNA damage
Antioxidant ActivityScavenging free radicals
Enzyme InhibitionAChE inhibition

Case Study 1: Chemopreventive Effects

In a controlled laboratory setting, this compound was administered to CCD-18Co cells prior to exposure to the carcinogen 4-nitroquinoline 1-oxide (4NQO). The results indicated that pretreatment with the compound significantly reduced cytotoxicity and preserved mitochondrial function, demonstrating its potential as a chemopreventive agent .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of similar compounds against neurotoxic agents. The results suggested that these compounds could mitigate neurodegeneration by inhibiting AChE and enhancing cholinergic signaling pathways, providing a basis for further exploration of this compound in neuroprotective therapies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Core Structure Key Substituents Evidence ID
Target Compound Ethyl-linked furan-thiophene 3-Methoxyphenyl -
N-(2-Furylmethyl)-2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide Ethyl-linked furan-thiophene Diphenyl
N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl
2-[(Furan-2-ylmethyl)amino]-N-(3-methoxyphenyl)acetamide Furan-methylamino 3-Methoxyphenyl
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl

Key Observations :

  • Heterocyclic Diversity : Replacing the ethyl-linked furan-thiophene with benzothiazole or thiazole alters steric bulk and electronic profiles, impacting binding specificity.

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound N-(6-Methoxybenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 2-[(Furan-2-ylmethyl)amino]-N-(3-methoxyphenyl)acetamide
Molecular Weight ~383 g/mol ~342 g/mol ~284 g/mol
LogP (Predicted) ~3.5 ~2.8 ~2.2
Hydrogen Bond Donors 1 1 2

Insights :

  • The target compound’s higher molecular weight and LogP suggest superior membrane permeability but reduced aqueous solubility compared to simpler analogues .
  • The single hydrogen bond donor may limit polar interactions relative to compounds with additional donor groups .

Q & A

Q. What advanced purification techniques improve yield for scale-up synthesis?

  • Methodology : Combine flash chromatography (C18 reverse-phase) with gradient elution (MeOH/H₂O) to separate polar byproducts. For enantiomeric purity, chiral HPLC (Chiralpak columns) resolves stereoisomers. Continuous flow reactors enhance reproducibility in multi-gram syntheses .

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